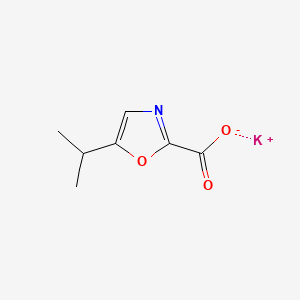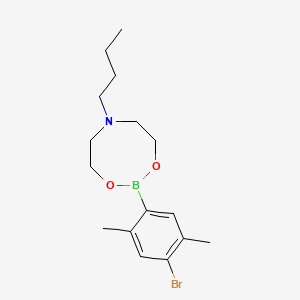
2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane is a boron-containing compound known for its applications in organic synthesis. This compound is characterized by its unique structure, which includes bromine, methyl, and boronic acid functional groups. It is often used in various chemical reactions due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane typically involves the reaction of 4-bromo-2,5-dimethylphenylboronic acid with butylamine and a boron source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of advanced analytical techniques like NMR and HPLC ensures the quality and consistency of the final product.
化学反应分析
Types of Reactions
2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom, forming a methyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce methyl derivatives. Substitution reactions can result in a variety of functionalized compounds.
科学研究应用
2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in drug development and as a probe for biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane involves its interaction with molecular targets through its boron and bromine functional groups. The compound can form stable complexes with transition metals, facilitating catalytic reactions. In biological systems, it may interact with enzymes and proteins, affecting their activity and function.
相似化合物的比较
Similar Compounds
4-Bromo-2,5-dimethylphenylboronic acid: This compound shares the bromine and methyl functional groups but lacks the dioxazaborocane structure.
4-Bromo-2,5-dimethylaniline: Similar in structure but contains an amino group instead of the boronic acid moiety.
Uniqueness
2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane is unique due to its dioxazaborocane ring, which imparts specific reactivity and stability. This makes it particularly useful in catalytic and synthetic applications where other similar compounds may not perform as effectively.
属性
分子式 |
C16H25BBrNO2 |
|---|---|
分子量 |
354.1 g/mol |
IUPAC 名称 |
2-(4-bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C16H25BBrNO2/c1-4-5-6-19-7-9-20-17(21-10-8-19)15-11-14(3)16(18)12-13(15)2/h11-12H,4-10H2,1-3H3 |
InChI 键 |
NGRDNCCSGYRGGF-UHFFFAOYSA-N |
规范 SMILES |
B1(OCCN(CCO1)CCCC)C2=CC(=C(C=C2C)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




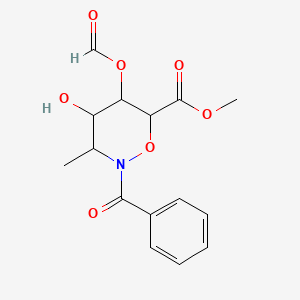
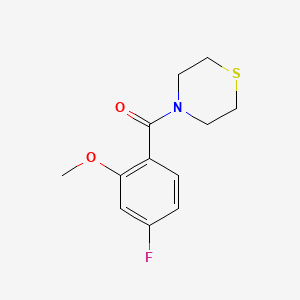
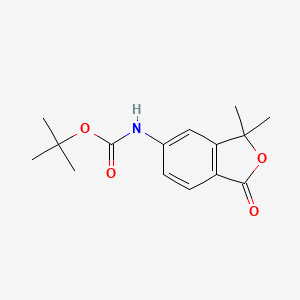
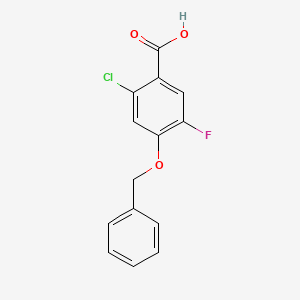
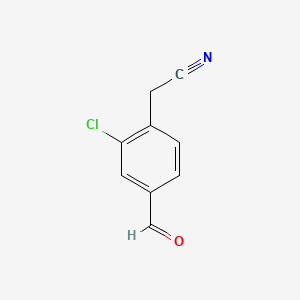

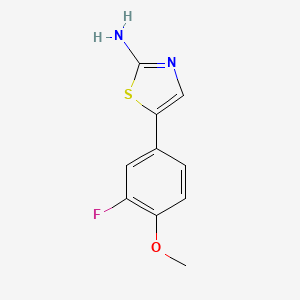
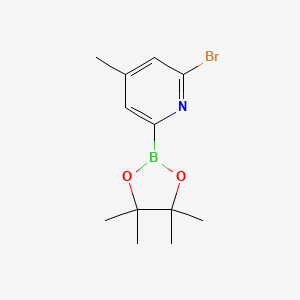
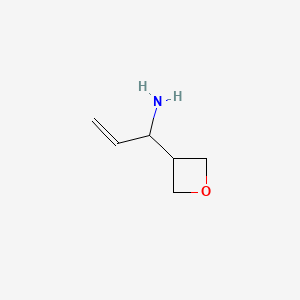

![(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B14020669.png)
